![molecular formula C18H15NO4 B2820866 N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 3845-18-9](/img/structure/B2820866.png)
N-(4-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It is an organic compound and an acetanilide derivative . It is a white crystalline odorless substance .
Synthesis Analysis
Phenacetin can be synthesized through various routes. One method involves the nitration of phenol using sulfuric acid and sodium nitrate . Another method involves the oxidative removal of the N-(p-ethoxyphenyl) group on β-lactams by ceric ammonium nitrate .Molecular Structure Analysis
Phenacetin has a molecular formula of C10H13NO2 and a molecular weight of 179.2157 . The 3D structure of Phenacetin can be viewed using Java or Javascript .Chemical Reactions Analysis
Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time, the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis
Phenacetin is a solid at room temperature with a melting point of 134-135°C . It has a density of 1.24 g/cm^3 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide:
Antioxidant Activity
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide has been studied for its potential antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. Research has shown that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress .
Antimicrobial Efficacy
This compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to inhibit the growth of these microorganisms makes it a promising candidate for developing new antimicrobial agents, which are essential in combating antibiotic-resistant strains .
Anti-inflammatory Properties
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide has been investigated for its anti-inflammatory effects. Inflammation is a critical response of the immune system, but chronic inflammation can lead to various diseases. Studies suggest that this compound can reduce inflammation by inhibiting key inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .
Cancer Research
The compound has shown promise in cancer research due to its potential cytotoxic effects on cancer cells. It has been found to induce apoptosis (programmed cell death) in certain cancer cell lines, which is a desirable property for anticancer drugs. This makes it a valuable subject for further research in developing new cancer therapies .
Neuroprotective Effects
Research has indicated that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide may have neuroprotective properties. This is particularly important in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound’s ability to protect neurons from damage and death could lead to new treatments for these debilitating conditions .
Anti-diabetic Potential
Studies have explored the potential of this compound in managing diabetes. It has been observed to have hypoglycemic effects, which means it can lower blood sugar levels. This property is crucial for developing new treatments for diabetes, a condition that affects millions of people worldwide .
Cardioprotective Properties
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide has also been studied for its potential cardioprotective effects. It may help in reducing the risk of cardiovascular diseases by improving heart function and reducing oxidative stress in cardiac tissues. This makes it a promising candidate for further research in cardiovascular health .
Anti-obesity Effects
The compound has been investigated for its potential role in managing obesity. It has been found to influence lipid metabolism, which can help in reducing body fat and managing weight. This property is particularly valuable given the global rise in obesity rates and related health issues .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes and prevent specific transcriptional activities . This suggests that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been found to inhibit the hedgehog (hh) signaling pathway , which plays a crucial role in cell differentiation, growth, and maintenance. Therefore, it’s plausible that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might affect similar pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Similar compounds like phenacetin have been found to undergo metabolic reactions in vivo, where the ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . This suggests that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Related compounds have been found to display antitumor activity , suggesting that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might have similar effects.
Action Environment
For instance, the Canadian Environmental Protection Act conducted a screening assessment of phenacetin, a related compound, to evaluate its potential to cause ecological harm .
Safety and Hazards
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-18(21)17-11-15(20)14-5-3-4-6-16(14)23-17/h3-11H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGCLUOXBFOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide |
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